molecular formula C20H28N4O2 B3019136 4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-3,5-dimethylisoxazole CAS No. 2320380-67-2

4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-3,5-dimethylisoxazole

Cat. No. B3019136
CAS RN: 2320380-67-2
M. Wt: 356.47
InChI Key: GIQJSTABDUHJDN-UHFFFAOYSA-N
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Description

The compound 4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-3,5-dimethylisoxazole is a complex organic molecule that appears to be related to a class of compounds that exhibit binding behavior and potential receptor antagonistic properties. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the cyclobutylpyrimidinyl moiety and piperidine ring are present in the compounds discussed in the papers, suggesting relevance in the context of supramolecular chemistry and pharmacology.

Synthesis Analysis

The synthesis of related compounds involves the formation of complex structures with ligands and auxiliary chelating-bridging ligands. For instance, the synthesis of complexes with 4,6-dimethyl-1,2,3-triazolo[4,5-d]-pyrimidin-5,7-dionato and bipyrimidine ligands has been reported for divalent cations of Zn, Cd, and Cu . These syntheses result in dinuclear complexes and one-dimensional polymers, indicating the potential for complex synthesis pathways for the compound , which may involve similar ligands and metal ions to form supramolecular structures.

Molecular Structure Analysis

The molecular structure of related compounds shows a variety of binding modes and supramolecular architectures. For example, the ligand 4,6-dimethyl-1,2,3-triazolo[4,5-d]-pyrimidin-5,7-dionato exhibits versatile binding behavior, with different modes of attachment to metal ions . Similarly, the molecular structures of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives have been characterized, revealing the influence of substituents on the conformation of the molecule . These findings suggest that the molecular structure of this compound would also be influenced by its substituents and could exhibit a range of conformations.

Chemical Reactions Analysis

The chemical reactivity of such compounds is not directly discussed in the provided papers. However, the presence of functional groups like the piperidine ring and the cyclobutyl moiety suggests that the compound could participate in various chemical reactions, potentially including interactions with metal ions or as part of receptor-ligand binding processes in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds include crystallization in the monoclinic system and specific cell constants, as well as the existence of different tautomeric forms in the crystalline state . The compounds described in the papers exhibit high affinity for certain receptors, such as the histamine-3 receptors, and demonstrate selectivity against other histamine receptor subtypes . These properties suggest that this compound may also have specific physical properties and biological activities that could be explored in further studies.

properties

IUPAC Name

4-[[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-14-18(15(2)26-23-14)11-24-8-6-16(7-9-24)12-25-20-10-19(21-13-22-20)17-4-3-5-17/h10,13,16-17H,3-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQJSTABDUHJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCC(CC2)COC3=NC=NC(=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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